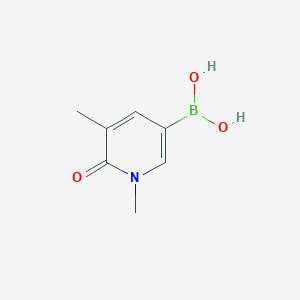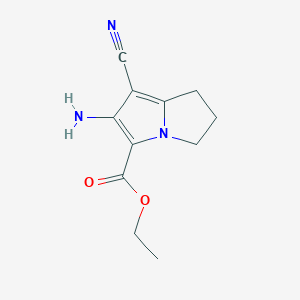
(1,5-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,5-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid is a boronic acid derivative with a unique structure that includes a pyridine ring substituted with methyl groups and a boronic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,5-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid typically involves the reaction of a pyridine derivative with a boronic acid reagent. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where a halogenated pyridine derivative reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions often include solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic acids or borates.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions for substitution reactions may include the use of nucleophiles like amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borates, while reduction can produce various reduced pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: (1,5-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions due to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (1,5-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with nucleophiles, particularly diols. This property makes it useful as an enzyme inhibitor, where it can bind to the active site of enzymes and inhibit their activity. The boronic acid group can interact with serine or threonine residues in the enzyme’s active site, leading to the formation of a stable enzyme-inhibitor complex.
Comparaison Avec Des Composés Similaires
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid: Similar structure but with different substitution patterns.
(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid hydrochloride: Contains a pyrrolidine group instead of methyl groups.
(2,6-Dimethoxy-4-methylphenyl)boronic acid: Different aromatic ring structure with methoxy groups.
Uniqueness: (1,5-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H10BNO3 |
|---|---|
Poids moléculaire |
166.97 g/mol |
Nom IUPAC |
(1,5-dimethyl-6-oxopyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H10BNO3/c1-5-3-6(8(11)12)4-9(2)7(5)10/h3-4,11-12H,1-2H3 |
Clé InChI |
DPSQRIMOCNUEIG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(C(=O)C(=C1)C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13467372.png)
![[2-(4-Ethoxyphenyl)ethyl]boronic acid](/img/structure/B13467385.png)



![2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid](/img/structure/B13467396.png)


![Ethyl 7-[(2-fluoro-4-iodophenyl)amino]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13467409.png)
![[2-(Trifluoromethyl)pyrazol-3-yl]boronic acid](/img/structure/B13467417.png)



